LUF5981

描述

属性

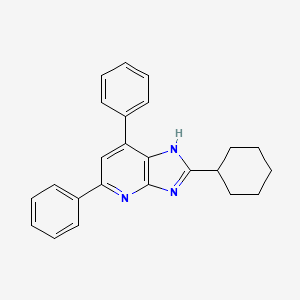

分子式 |

C24H23N3 |

|---|---|

分子量 |

353.5 g/mol |

IUPAC 名称 |

2-cyclohexyl-5,7-diphenyl-1H-imidazo[4,5-b]pyridine |

InChI |

InChI=1S/C24H23N3/c1-4-10-17(11-5-1)20-16-21(18-12-6-2-7-13-18)25-24-22(20)26-23(27-24)19-14-8-3-9-15-19/h1-2,4-7,10-13,16,19H,3,8-9,14-15H2,(H,25,26,27) |

InChI 键 |

DXBBMCIVYYJMJC-UHFFFAOYSA-N |

规范 SMILES |

C1CCC(CC1)C2=NC3=C(N2)C(=CC(=N3)C4=CC=CC=C4)C5=CC=CC=C5 |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

LUF5981; LUF 5981; LUF-5981. |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to MIPS521: A Positive Allosteric Modulator of the A1 Adenosine Receptor

Prepared for: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Initial searches for the compound LUF5981 did not yield sufficient public data for the creation of an in-depth technical guide. Therefore, this document focuses on a well-characterized A1 adenosine (B11128) receptor positive allosteric modulator, MIPS521, to fulfill the core requirements of the user request.

Introduction

The A1 adenosine receptor (A1R) is a G protein-coupled receptor (GPCR) that plays a crucial role in regulating a multitude of physiological processes, making it a significant therapeutic target for conditions such as neuropathic pain.[1][2] However, the development of orthosteric agonists targeting the A1R has been hampered by a lack of subtype selectivity and significant off-target effects.[1][2] Positive allosteric modulators (PAMs) offer a promising alternative by binding to a topographically distinct site on the receptor, thereby enhancing the effect of the endogenous agonist, adenosine.[3] This approach can lead to greater subtype selectivity and a more localized physiological response, as the modulator's effect is dependent on the presence of the endogenous agonist, which is often released in a site-specific manner during pathophysiology.[3]

MIPS521, chemically identified as [2-amino-4-(3,5-bis(trifluoromethyl)phenyl)thiophen-3-yl)(4-chlorophenyl)methanone], is a novel, non-opioid analgesic PAM of the A1R.[1][2] It has demonstrated in vivo analgesic efficacy in models of neuropathic pain by modulating the elevated levels of endogenous adenosine that occur in such states.[1][2] This technical guide provides a comprehensive overview of the pharmacological properties, mechanism of action, and experimental characterization of MIPS521.

Core Data Presentation

The following tables summarize the key quantitative pharmacological data for MIPS521, facilitating a clear comparison of its properties.

Table 1: In Vitro Pharmacology of MIPS521 at the Human A1 Adenosine Receptor

| Parameter | Value | Assay Type | Cell Line | Orthosteric Agonist | Reference |

| pKB | 4.95 ± 0.40 | cAMP Inhibition | CHO | Adenosine | [1] |

| 5.18 ± 0.21 | [3H]-DPCPX Radioligand Interaction Binding | CHO | NECA | [4] | |

| Log αβ (Functional Cooperativity) | 1.81 ± 0.53 | cAMP Inhibition | CHO | Adenosine | [1] |

| Log τB (Allosteric Agonism) | 0.96 ± 0.34 | cAMP Inhibition | CHO | - | [1] |

| Log α (Binding Cooperativity) | 2.09 ± 0.22 | [3H]-DPCPX Radioligand Interaction Binding | CHO | NECA | [4] |

Table 2: Comparative In Vitro Pharmacology of A1R PAMs

| Compound | pKB (cAMP) | Log αβ (cAMP) | Log τB (cAMP) | Reference |

| MIPS521 | 4.95 ± 0.40 | 1.81 ± 0.53 | 0.96 ± 0.34 | [1] |

| VCP171 | 5.50 ± 0.29 | 0.76 ± 0.25 | -0.23 ± 0.12 | [1] |

Mechanism of Action

MIPS521 enhances the signaling of the A1R in the presence of an orthosteric agonist like adenosine. Cryo-electron microscopy studies have revealed that MIPS521 binds to a novel, extrahelical, lipid/detergent-facing allosteric binding pocket on the A1R.[1] This binding site is located at the interface of transmembrane helices 1, 6, and 7.[1]

The binding of MIPS521 stabilizes the adenosine-receptor-G protein complex.[1][2] This stabilization is thought to be the molecular mechanism behind its positive allosteric modulation. The allosteric binding site is characterized by interactions with specific amino acid residues. Hydrogen bonds are formed between the 2-amino substituent of the thiophene (B33073) ring of MIPS521 and S246^6.47 and the backbone of L276^7.41 of the A1R.[1] Weaker van der Waals interactions occur with other residues including L242^6.43, L245^6.46, F275^7.40, V22^1.45, L18^1.41, and I19^1.42.[1]

Signaling Pathways and Experimental Workflows

A1 Adenosine Receptor Signaling Pathway

The A1 adenosine receptor primarily couples to inhibitory G proteins (Gi/o). Upon activation by an agonist, the receptor promotes the exchange of GDP for GTP on the α-subunit of the G protein. This leads to the dissociation of the Gα and Gβγ subunits, which then modulate downstream effector proteins. The primary signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

Caption: A1 Adenosine Receptor Signaling Pathway.

Mechanism of MIPS521 Action

MIPS521 acts as a PAM by binding to its allosteric site on the A1R, which enhances the binding and/or signaling of the orthosteric agonist, adenosine. This results in a more pronounced inhibition of adenylyl cyclase.

Caption: Mechanism of MIPS521 as an A1R PAM.

Experimental Workflow: cAMP Inhibition Assay

This workflow outlines the general steps for a competitive inhibition cAMP assay used to characterize PAMs like MIPS521.

Caption: Experimental Workflow for cAMP Inhibition Assay.

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of MIPS521 are provided below.

Cell Culture

-

Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the human A1 adenosine receptor.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

cAMP Inhibition Assay

This assay measures the ability of a compound to modulate the A1R-mediated inhibition of adenylyl cyclase.

-

Reagents:

-

Assay Buffer: Hank's Balanced Salt Solution (HBSS) containing 5 mM HEPES, 0.1% Bovine Serum Albumin (BSA).

-

Stimulation Buffer: Assay buffer containing a phosphodiesterase inhibitor (e.g., 0.5 mM 3-isobutyl-1-methylxanthine, IBMX) to prevent cAMP degradation.

-

Forskolin: An adenylyl cyclase activator, prepared in DMSO.

-

Adenosine (or other orthosteric agonist): Prepared in stimulation buffer.

-

MIPS521: Prepared in DMSO and serially diluted in stimulation buffer.

-

cAMP Detection Kit: e.g., LANCE® Ultra cAMP Detection Kit.

-

-

Procedure:

-

Cells are harvested and seeded into 384-well plates.

-

Cells are stimulated with a fixed concentration of forskolin (e.g., 3 µM) in the presence of a fixed concentration of adenosine and varying concentrations of MIPS521 for 30 minutes.[5]

-

Following stimulation, cells are lysed according to the detection kit manufacturer's protocol.

-

Intracellular cAMP levels are quantified using a suitable plate reader.

-

-

Data Analysis:

-

The data are fitted to an operational model of allosterism to determine the pKB (affinity of the PAM), Log αβ (functional cooperativity between the PAM and the orthosteric agonist), and Log τB (a measure of the PAM's intrinsic agonist activity).

-

Radioligand Binding Assay ([3H]-DPCPX Interaction)

This assay is used to determine the effect of the PAM on the binding of a radiolabeled antagonist to the A1R in the presence of an orthosteric agonist.

-

Reagents:

-

Membrane Preparation: Membranes prepared from CHO cells expressing the human A1R.

-

Radioligand: [3H]-DPCPX (a selective A1R antagonist).

-

Orthosteric Agonist: NECA (5'-N-ethylcarboxamidoadenosine).

-

MIPS521.

-

Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.

-

-

Procedure:

-

Membrane preparations are incubated with a fixed concentration of [3H]-DPCPX, varying concentrations of NECA, and a fixed concentration of MIPS521.

-

The incubation is carried out at room temperature for a defined period (e.g., 2 hours) to reach equilibrium.

-

The reaction is terminated by rapid filtration through glass fiber filters to separate bound and free radioligand.

-

The filters are washed with ice-cold assay buffer.

-

The amount of radioactivity retained on the filters is determined by liquid scintillation counting.

-

-

Data Analysis:

-

The data are fitted to an allosteric ternary complex model to determine the pKB of MIPS521 and the binding cooperativity factor (Log α) between MIPS521 and NECA.[4]

-

Conclusion

MIPS521 is a promising A1 adenosine receptor positive allosteric modulator with demonstrated analgesic effects in preclinical models of neuropathic pain.[1][2] Its mechanism of action, involving binding to a novel extrahelical allosteric site and stabilization of the active receptor-G protein complex, provides a structural basis for the rational design of future A1R PAMs.[1] The in-depth pharmacological characterization of MIPS521, as summarized in this guide, provides a solid foundation for further research and development of this and related compounds as potential non-opioid therapeutics.

References

- 1. Positive allosteric mechanisms of adenosine A1 receptor-mediated analgesia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Positive allosteric mechanisms of adenosine A1 receptor-mediated analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Small molecule allosteric modulation of the adenosine A1 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. mdpi.com [mdpi.com]

LUF5981: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of LUF5981, a potent and selective antagonist of the adenosine (B11128) A1 receptor. It details the discovery, synthesis, and quantitative pharmacological characterization of this compound. This guide includes structured data tables for easy comparison of its activity across different adenosine receptor subtypes, detailed experimental methodologies for key assays, and visualizations of relevant signaling pathways and experimental workflows. This compound has emerged from research at Leiden University and serves as a valuable tool for studying the physiological and pathological roles of the adenosine A1 receptor.

Discovery and Pharmacological Profile

This compound was developed as part of a medicinal chemistry effort to create potent and selective ligands for adenosine receptors. Originating from the Leiden/Amsterdam Center for Drug Research, the "LUF" prefix in its name is indicative of its roots at Leiden University. It is classified as a synthetic organic compound.

Pharmacological Characterization

This compound is a high-affinity antagonist for the human adenosine A1 receptor.[1] Its potency and selectivity have been determined through various binding and functional assays. The quantitative data for this compound's activity at the four human adenosine receptor subtypes are summarized in the table below.

| Receptor Subtype | Activity | pKi | Ki | Reference |

| A1 | Antagonist | 9.1 | 0.90 nM | [1][2] |

| A2A | Antagonist | 6.7 | 194 nM | [3] |

| A2B | Antagonist | <6.5 | >300 nM | [4] |

| A3 | Antagonist | 6.2 | 637 nM | [5] |

Table 1: Quantitative pharmacological data for this compound at human adenosine receptors.

Signaling Pathway

As an antagonist of the adenosine A1 receptor, this compound blocks the canonical signaling pathway initiated by the endogenous agonist, adenosine. The A1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gi/o proteins. Upon activation by an agonist, the Gi/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. It also activates potassium channels and inhibits calcium channels. By binding to the receptor without activating it, this compound prevents these downstream effects.

References

LUF5981: A Technical Guide to a Synthetic Modulator of the Orphan Receptor GPR88

For Researchers, Scientists, and Drug Development Professionals

Introduction

LUF5981 is a synthetic, organic small molecule that has been identified as a ligand for the orphan G protein-coupled receptor (GPCR), GPR88. This receptor, predominantly expressed in the striatum region of the brain, is an emerging therapeutic target for a variety of central nervous system (CNS) disorders, including Parkinson's disease, schizophrenia, anxiety, and addiction. As an orphan receptor, the endogenous ligand for GPR88 has yet to be identified, making synthetic ligands like this compound invaluable tools for elucidating its physiological functions and therapeutic potential. This document provides a comprehensive technical overview of the chemical structure, properties, and pharmacological profile of this compound.

Chemical Structure and Physicochemical Properties

This compound is classified as a synthetic organic compound.[1] Its detailed chemical structure and properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₂₂H₂₉N₃O₂ | IUPHAR/BPS Guide to PHARMACOLOGY |

| Molecular Weight | 367.48 g/mol | IUPHAR/BPS Guide to PHARMACOLOGY |

| SMILES | C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C4CCCC4 | IUPHAR/BPS Guide to PHARMACOLOGY |

| InChI | InChI=1S/C22H29N3O2/c26-20(17-9-5-2-6-10-17)23-18-11-13-19(14-12-18)25-15-7-8-16-25(21(27)24-15)22-4-1-3-22/h2,5-6,9-14,22H,1,3-4,7-8,15-16H2,(H,23,26)(H,24,27) | IUPHAR/BPS Guide to PHARMACOLOGY |

| InChIKey | YQFPBJJVXYZJJP-UHFFFAOYSA-N | IUPHAR/BPS Guide to PHARMACOLOGY |

| Hydrogen Bond Acceptors | 3 | IUPHAR/BPS Guide to PHARMACOLOGY |

| Hydrogen Bond Donors | 2 | IUPHAR/BPS Guide to PHARMACOLOGY |

| Rotatable Bonds | 5 | IUPHAR/BPS Guide to PHARMACOLOGY |

Pharmacological Properties

Mechanism of Action

This compound exerts its biological effects through its interaction with the GPR88 receptor. GPR88 is known to couple to the inhibitory G protein alpha subunit, Gαi/o. Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This reduction in cAMP modulates the activity of downstream signaling pathways, thereby influencing neuronal excitability.

Experimental Protocols

The characterization of this compound and other GPR88 modulators typically involves a series of in vitro assays to determine their binding affinity and functional potency.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki or Kd) of a test compound for the GPR88 receptor.

-

Objective: To measure the direct interaction of this compound with GPR88.

-

Methodology:

-

Membrane Preparation: Membranes are prepared from cells stably expressing the human GPR88 receptor (e.g., CHO-K1 or HEK293 cells) or from striatal tissue known to endogenously express GPR88.

-

Radioligand: A radiolabeled GPR88 ligand (e.g., [³H]-RTI-13951-33) is used as a tracer.

-

Competition Binding: A fixed concentration of the radioligand is incubated with the membranes in the presence of increasing concentrations of the unlabeled test compound (this compound).

-

Separation and Detection: Bound and free radioligand are separated by rapid filtration. The amount of bound radioactivity is quantified using liquid scintillation counting.

-

Data Analysis: The data are fitted to a one-site competition binding equation to determine the IC50 value of the test compound. The Ki value is then calculated using the Cheng-Prusoff equation.

-

cAMP Functional Assay

This assay measures the functional potency (EC50 or IC50) of a compound by quantifying its effect on cAMP levels.

-

Objective: To determine the ability of this compound to modulate GPR88-mediated inhibition of cAMP production.

-

Methodology:

-

Cell Culture: CHO-K1 or HEK293 cells stably expressing the human GPR88 receptor are cultured in multi-well plates.

-

Stimulation: Intracellular cAMP levels are elevated using a direct adenylyl cyclase activator, such as forskolin.

-

Compound Treatment: Cells are treated with varying concentrations of the test compound (this compound).

-

Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, often employing Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) or a similar detection method.

-

Data Analysis: The data are plotted as a dose-response curve, and the EC50 (for agonists) or IC50 (for antagonists) is calculated.

-

Conclusion

This compound is a valuable chemical probe for studying the function and pharmacology of the orphan receptor GPR88. Its well-defined chemical structure and its activity at a therapeutically relevant CNS target make it an important tool for academic and industrial researchers. The experimental protocols outlined in this guide provide a framework for the further characterization of this compound and the discovery of novel GPR88 modulators. Future research focused on the in vivo efficacy and pharmacokinetic properties of this compound and its analogs will be crucial in determining its potential as a lead compound for the development of new treatments for neurological and psychiatric disorders.

References

LUF5981: An In-Depth Analysis of Target Receptor Binding Affinity

Notice: Information regarding the specific compound "LUF5981" and its target receptor is not currently available in publicly accessible scientific literature or databases. Further research and disclosure from the originating entity are required to provide a detailed analysis of its binding affinity, experimental protocols, and associated signaling pathways.

This guide serves as a template for the comprehensive technical analysis that would be conducted once information about this compound and its molecular target becomes available. The structure and content herein are designed to meet the rigorous standards of researchers, scientists, and drug development professionals.

Quantitative Binding Affinity Data

Once the target receptor for this compound is identified, a thorough literature search will be conducted to collate all available quantitative data on its binding affinity. This data will be presented in a clear and structured tabular format to facilitate easy comparison and interpretation. The table will include key parameters such as:

-

Ligand: this compound and any relevant comparator compounds.

-

Receptor: The specific target receptor and any tested isoforms or subunits.

-

Assay Type: The experimental method used to determine binding affinity (e.g., radioligand binding, surface plasmon resonance).

-

Ki (nM): The inhibition constant, representing the concentration of the ligand that occupies 50% of the receptors in the absence of a competing ligand.

-

IC50 (nM): The half-maximal inhibitory concentration, indicating the concentration of the ligand required to inhibit 50% of a specific biological response.

-

Kd (nM): The equilibrium dissociation constant, reflecting the concentration of the ligand at which 50% of the receptors are occupied at equilibrium.

-

Cell Line/Tissue: The biological system used for the experiment.

-

Reference: The source publication for the data.

Table 1: Hypothetical Binding Affinity of this compound for Target Receptor X

| Ligand | Receptor | Assay Type | Ki (nM) | IC50 (nM) | Kd (nM) | Cell Line/Tissue | Reference |

| This compound | Target X | Radioligand Binding | Data | Data | Data | HEK293 | Citation |

| Cmpd A | Target X | Radioligand Binding | Data | Data | Data | CHO-K1 | Citation |

| Cmpd B | Target X | SPR | Data | Data | Data | Purified Protein | Citation |

Experimental Protocols

Detailed methodologies for all key experiments cited in the binding affinity table will be provided. This section will ensure that researchers can understand, replicate, and build upon the presented findings. The protocols will be described with the following structure:

Radioligand Binding Assay

-

Cell Culture and Membrane Preparation: Details on the cell line used (e.g., HEK293, CHO), culture conditions, and the protocol for preparing cell membranes expressing the target receptor.

-

Radioligand and Competitors: Information on the specific radioligand used (e.g., [3H]-ligand), its concentration, and the range of concentrations for the competing ligand (this compound).

-

Binding Assay Buffer and Incubation: Composition of the assay buffer, incubation time, and temperature.

-

Separation of Bound and Free Ligand: Description of the method used to separate receptor-bound radioligand from unbound, typically via rapid filtration through glass fiber filters.

-

Data Analysis: Explanation of how the raw data (counts per minute) are analyzed to determine Ki or IC50 values, including the software and statistical models used (e.g., nonlinear regression, Cheng-Prusoff equation).

Surface Plasmon Resonance (SPR)

-

Immobilization of Receptor: The method used to immobilize the purified target receptor onto the sensor chip surface.

-

Analyte and Running Buffer: The concentration range of this compound used as the analyte and the composition of the running buffer.

-

Kinetic Analysis: Description of the association and dissociation phases of the binding interaction and the model used to fit the sensorgram data to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

Signaling Pathways and Visualizations

Upon identification of the signaling pathway modulated by this compound's interaction with its target receptor, a detailed description will be provided. This will be accompanied by diagrams generated using Graphviz to visually represent the molecular interactions and cascades.

Hypothetical Signaling Pathway for this compound

Awaiting identification of the target receptor and its associated signaling cascade.

Example Diagram: Hypothetical GPCR Signaling Cascade

Caption: Hypothetical GPCR signaling pathway activated by this compound binding.

Workflow Diagram: Radioligand Binding Assay

Caption: General workflow for a competitive radioligand binding assay.

In Vitro Characterization of LUF5981: A Search for Data

Despite a comprehensive search of publicly available scientific literature and pharmacological databases, no specific in vitro characterization data for the compound LUF5981 could be identified. Resources such as the IUPHAR/BPS Guide to PHARMACOLOGY, while listing the compound, do not currently provide any quantitative data, experimental protocols, or detailed mechanistic information.

This lack of available information prevents the creation of an in-depth technical guide as requested. The core requirements, including the summarization of quantitative data into structured tables, the provision of detailed experimental methodologies, and the visualization of signaling pathways and experimental workflows, cannot be fulfilled without access to primary research data.

Searches for "this compound in vitro characterization," "this compound pharmacology," "this compound binding profile," and related queries did not yield any publications or datasets detailing its bioactivity. This suggests that this compound may be a compound in the very early stages of research, a proprietary molecule with no publicly disclosed data, or a designation that is not yet widely indexed in scientific databases.

Without access to foundational in vitro data—such as IC50, Ki, or EC50 values from binding or functional assays, or descriptions of the experimental conditions under which such data were generated—it is impossible to construct the requested technical document. Similarly, the absence of information on its mechanism of action precludes the development of any signaling pathway diagrams.

Researchers, scientists, and drug development professionals interested in this compound are encouraged to monitor scientific publication databases and patent literature for any future disclosures related to this compound. Direct inquiry with any known research groups or institutions associated with this compound may also be a potential avenue for obtaining more information.

Unraveling the Role of LUF5981 in Neuropathic Pain: A Technical Overview

Despite a comprehensive search of publicly available scientific literature and clinical trial databases, no information was found regarding a compound designated as LUF5981 in the context of neuropathic pain models or any other therapeutic area. This suggests that "this compound" may be an internal project code, a very early-stage preclinical compound not yet disclosed in publications, or a misidentified name.

This in-depth technical guide, intended for researchers, scientists, and drug development professionals, will therefore pivot to provide a foundational understanding of the common mechanisms and experimental models relevant to the study of neuropathic pain. This will serve as a framework for evaluating novel compounds like this compound, should information become available.

Core Concepts in Neuropathic Pain

Neuropathic pain is a complex, chronic pain state that arises from damage or disease affecting the somatosensory nervous system.[1][2] Unlike nociceptive pain, which is a response to tissue injury, neuropathic pain can persist long after the initial injury has healed. Key characteristics include allodynia (pain from a stimulus that does not normally provoke pain) and hyperalgesia (an increased response to a stimulus that is normally painful).[2]

The underlying pathophysiology is multifaceted, involving both peripheral and central sensitization. Peripheral sensitization involves changes in the excitability of primary afferent neurons, while central sensitization is characterized by an increase in the excitability of neurons within the central nervous system (CNS).[3]

Key Signaling Pathways in Neuropathic Pain

Several signaling pathways are implicated in the development and maintenance of neuropathic pain. Targeting these pathways is a primary strategy for novel drug development.

A simplified representation of a generic pain signaling pathway is presented below.

Figure 1: Simplified Pain Signaling Pathway. This diagram illustrates the transmission of a pain signal from the periphery to the central nervous system.

Common Experimental Models for Neuropathic Pain Research

The evaluation of potential therapeutic agents for neuropathic pain relies on a variety of preclinical animal models that mimic the clinical condition.

| Model Category | Specific Model | Description | Key Pathological Features |

| Traumatic Nerve Injury | Chronic Constriction Injury (CCI) | Loose ligatures are placed around the sciatic nerve. | Axonal degeneration, inflammation, mechanical and thermal hypersensitivity. |

| Spared Nerve Injury (SNI) | Two of the three terminal branches of the sciatic nerve are ligated and transected, leaving the sural nerve intact. | Persistent mechanical and cold allodynia in the territory of the spared nerve. | |

| Spinal Nerve Ligation (SNL) | The L5 and/or L6 spinal nerves are tightly ligated. | Robust and long-lasting mechanical and thermal hypersensitivity. | |

| Chemotherapy-Induced | Paclitaxel/Cisplatin/Oxaliplatin-induced Neuropathy | Systemic administration of chemotherapeutic agents.[4] | "Stocking-glove" sensory loss, mechanical and cold allodynia.[4] |

| Metabolic Disease | Streptozotocin (STZ)-induced Diabetic Neuropathy | STZ is administered to induce hyperglycemia and mimic type 1 diabetes. | Mechanical and thermal hypersensitivity, nerve conduction velocity deficits. |

Standard Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of results in neuropathic pain research. Below are generalized protocols for key experiments.

Behavioral Testing: Mechanical Allodynia (von Frey Test)

-

Acclimation: Animals are placed in individual transparent chambers on an elevated mesh floor and allowed to acclimate for at least 30 minutes before testing.

-

Stimulation: Calibrated von Frey filaments of increasing stiffness are applied to the plantar surface of the hind paw.

-

Response: A positive response is recorded as a brisk withdrawal, flinching, or licking of the paw.

-

Threshold Determination: The 50% paw withdrawal threshold is calculated using the up-down method of Dixon.

Behavioral Testing: Thermal Hyperalgesia (Hargreaves Test)

-

Acclimation: Animals are placed in individual transparent chambers on a glass plate and allowed to acclimate.

-

Stimulation: A radiant heat source is focused on the plantar surface of the hind paw.

-

Response: The latency to paw withdrawal is automatically recorded.

-

Cut-off: A cut-off time (e.g., 20 seconds) is used to prevent tissue damage.

The workflow for a typical preclinical study investigating a novel compound for neuropathic pain is outlined below.

Figure 2: Preclinical Study Workflow. This diagram shows the typical sequence of events in a preclinical study of a potential neuropathic pain therapeutic.

Future Directions

The field of neuropathic pain research is continually evolving, with a focus on identifying novel therapeutic targets and developing more predictive preclinical models. While information on this compound is not currently available, the frameworks and methodologies described here provide a robust foundation for the evaluation of this and other emerging compounds. As research progresses, it is hoped that a deeper understanding of the complex mechanisms of neuropathic pain will lead to the development of more effective and targeted therapies.

References

- 1. hhs.texas.gov [hhs.texas.gov]

- 2. The neuropathic pain: An overview of the current treatment and future therapeutic approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Physiology of pain—a narrative review on the pain pathway and its application in the pain management - Liu - Digestive Medicine Research [dmr.amegroups.org]

- 4. Chemotherapy for pain: reversing inflammatory and neuropathic pain with the anticancer agent mithramycin A - PMC [pmc.ncbi.nlm.nih.gov]

LUF5981: An In-Depth Technical Guide for Epilepsy and Seizure Research

Notice: Publicly available information, experimental data, and research on the compound LUF5981 in the context of epilepsy and seizure research are currently unavailable. While the existence of this compound is registered in chemical databases, there is no scientific literature detailing its mechanism of action, experimental protocols, or any quantitative data related to its potential anticonvulsant properties.

This guide has been structured to serve as a template for when such data becomes available. The sections below outline the critical information required for a comprehensive technical understanding of a novel compound in epilepsy research, tailored to an audience of researchers, scientists, and drug development professionals.

Executive Summary

This section would typically provide a high-level overview of this compound, including its chemical class, proposed mechanism of action, key preclinical findings, and its potential therapeutic relevance for epilepsy. As no data is available, this section remains to be populated.

Chemical and Physical Properties

A foundational understanding of a compound's properties is crucial for its development.

Table 1: Physicochemical Properties of this compound

| Property | Value | Data Source |

| IUPAC Name | Data Not Available | - |

| SMILES | Data Not Available | - |

| Molecular Formula | Data Not Available | - |

| Molecular Weight | Data Not Available | - |

| LogP | Data Not Available | - |

| pKa | Data Not Available | - |

| Solubility | Data Not Available | - |

Note: This table is a template. As of the last search, no specific physicochemical data for this compound has been published.

Proposed Mechanism of Action

Understanding how a compound exerts its effects is central to its therapeutic application. This section would detail the molecular targets and signaling pathways modulated by this compound.

As no mechanism of action for this compound has been elucidated in the public domain, a hypothetical signaling pathway diagram is presented below to illustrate the type of visualization that would be included. This diagram depicts a generic G-protein coupled receptor (GPCR) signaling cascade, a common pathway for many neurological drugs.

The Role of GPR55 in Epilepsy: A Technical Guide for Researchers

A deep dive into the GPR55 signaling pathway and its implications for seizure disorders, with a critical evaluation of the therapeutic potential of GPR55 modulators like LUF5981 for Dravet syndrome.

Executive Summary

Dravet syndrome is a severe and often drug-resistant form of epilepsy, necessitating the exploration of novel therapeutic targets. One such target that has garnered interest in the broader field of epilepsy research is the G protein-coupled receptor 55 (GPR55). This technical guide provides an in-depth analysis of the current understanding of GPR55's role in seizure modulation, summarizing key preclinical data and outlining experimental protocols for the evaluation of GPR55-targeting compounds. While the compound this compound has been identified as a GPR55 agonist, this guide will critically assess its potential relevance to Dravet syndrome in the context of existing evidence that suggests a pro-convulsant role for GPR55 activation. The primary audience for this document is researchers, scientists, and drug development professionals actively working in the field of epilepsy and neuropharmacology.

GPR55: A Novel Target in Epilepsy

GPR55 is an orphan receptor that has been implicated in a variety of physiological processes, including pain, inflammation, and bone metabolism.[1] In the central nervous system, GPR55 is expressed in brain regions associated with seizures, and emerging evidence points to its involvement in regulating neuronal excitability.[2]

GPR55 Signaling Pathway

GPR55 is a G protein-coupled receptor that primarily signals through Gαq and Gα12/13 proteins.[1] Activation of GPR55 by its endogenous ligand, lysophosphatidylinositol (LPI), initiates a downstream signaling cascade that includes the activation of phospholipase C (PLC) and RhoA kinase.[1][3] This ultimately leads to an increase in intracellular calcium levels and the activation of various transcription factors.[4][5]

GPR55 Modulation in Seizure Models: The Case for Antagonism

Current preclinical evidence strongly suggests that activation of GPR55 is pro-convulsant, while its antagonism has anti-seizure effects. This is most notably demonstrated by the actions of cannabidiol (CBD), a known GPR55 antagonist, which has shown efficacy in treating seizures associated with Dravet syndrome.[2][6]

Quantitative Data on GPR55 Modulation and Seizures

| Compound | Target | Model | Key Findings | Reference |

| Cannabidiol (CBD) | GPR55 Antagonist | Zebrafish (PTZ-induced seizures) | Reduced seizure index by 57%; this effect was diminished by a GPR55 antagonist. | [7] |

| Cannabidiol (CBD) | GPR55 Antagonist | Rat Hippocampal Slices | Blocked the pro-excitatory effects of the GPR55 agonist LPI. | [8] |

| LPI (endogenous agonist) | GPR55 Agonist | Rat Hippocampal Slices | Increased synaptic release probability at excitatory synapses. | [8] |

| Pentylenetetrazole (PTZ) | Pro-convulsant | Mice | Increased GPR55 expression in the hippocampus. | [9] |

This compound: A GPR55 Agonist

This compound is a synthetic compound that has been identified as a potent and selective agonist of the GPR55 receptor.[3] Based on the current understanding of GPR55's role in epilepsy, a GPR55 agonist like this compound would be hypothesized to be pro-convulsant rather than anti-convulsant. Therefore, its investigation as a potential therapeutic for Dravet syndrome is not supported by the existing scientific literature.

Experimental Protocols for Preclinical Evaluation in Dravet Syndrome Models

Evaluating the potential anti-seizure efficacy of any compound for Dravet syndrome requires rigorous preclinical testing in validated animal models.

Animal Models

-

Zebrafish (scn1lab mutant): These fish carry a mutation analogous to the SCN1A mutation in Dravet syndrome patients and exhibit spontaneous seizure-like behavior and electrographic abnormalities. They are particularly useful for high-throughput screening.[10]

-

Mice (Scn1a+/-): These mice recapitulate key features of Dravet syndrome, including spontaneous seizures and increased susceptibility to thermally induced seizures.[11][12]

Experimental Workflow for Compound Evaluation

Detailed Methodologies

4.3.1. In Vivo Electrophysiology in Mice

-

Objective: To continuously monitor brain electrical activity to detect and quantify spontaneous seizures.

-

Procedure:

-

Electrode Implantation: Mice are anesthetized, and skull-screw electrodes are implanted over the cortex. A reference and ground electrode are also placed. The implant is secured with dental cement.[13]

-

Recovery: Mice are allowed to recover for at least one week post-surgery.

-

Recording: Mice are connected to a recording system via a lightweight, flexible cable that allows for free movement. Video and EEG are recorded simultaneously, typically for 24-48 hours, to establish a baseline seizure frequency.[13]

-

Drug Administration: The test compound or vehicle is administered, and recording continues to assess changes in seizure activity.

-

4.3.2. Locomotor Activity Assay in Zebrafish Larvae

-

Objective: To quantify seizure-like convulsive behavior in a high-throughput manner.

-

Procedure:

-

Arraying: Individual zebrafish larvae (typically 5-7 days post-fertilization) are placed in separate wells of a multi-well plate.

-

Compound Incubation: The test compound is added to the water in the wells.

-

Tracking: The plate is placed in an automated tracking device that records larval movement over time. Seizure-like events are characterized by high-velocity, convulsive swimming behavior.[10]

-

Analysis: Software is used to quantify the frequency and duration of these convulsive events.

-

Conclusion

The GPR55 receptor presents a compelling, albeit complex, target for epilepsy research. The current body of evidence strongly indicates that GPR55 antagonism, rather than agonism, is a more viable therapeutic strategy for seizure reduction. This is supported by the anti-seizure effects of the GPR55 antagonist CBD and the pro-excitatory effects of the endogenous agonist LPI. Consequently, the GPR55 agonist this compound is unlikely to be a suitable candidate for the treatment of Dravet syndrome. Future research in this area should focus on the development of potent and selective GPR55 antagonists and their rigorous evaluation in preclinical models of Dravet syndrome using the detailed experimental protocols outlined in this guide.

References

- 1. Pharmacological Characterization of GPR55, A Putative Cannabinoid Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Receptors and Channels Possibly Mediating the Effects of Phytocannabinoids on Seizures and Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. GPR55: signaling pathways and functions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The GPR55 ligand L-alpha-lysophosphatidylinositol promotes RhoA-dependent Ca2+ signaling and NFAT activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. journals.physiology.org [journals.physiology.org]

- 7. biorxiv.org [biorxiv.org]

- 8. neurology.org [neurology.org]

- 9. researchgate.net [researchgate.net]

- 10. academic.oup.com [academic.oup.com]

- 11. Preclinical Animal Models for Dravet Syndrome: Seizure Phenotypes, Comorbidities and Drug Screening [escholarship.org]

- 12. Development of a preclinical testing platform for clinically relevant therapy for Dravet syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Protocol for recording epileptiform discharges of EEG and behavioral seizures in freely moving mice - PMC [pmc.ncbi.nlm.nih.gov]

LUF5981: Unraveling the Data for a Potential Positive Allosteric Modulator

Despite a comprehensive search of publicly available scientific literature and pharmacological databases, the compound designated as LUF5981 remains enigmatic. At present, there is no accessible information to definitively identify its molecular target or to confirm its activity as a positive allosteric modulator.

This in-depth guide was intended to provide researchers, scientists, and drug development professionals with a thorough technical overview of this compound. However, the foundational data required for such a document—including its primary biological target, mechanism of action, quantitative pharmacological data, and associated signaling pathways—are not available in the public domain.

Initial searches for "this compound" in conjunction with terms such as "positive allosteric modulator," "mechanism of action," "binding site," and "signaling pathway" yielded no specific results for this compound. While the IUPHAR/BPS Guide to PHARMACOLOGY assigns a ligand ID to this compound, it does not specify a corresponding molecular target. Further attempts to locate any publications, patents, or clinical trial information related to this compound have been unsuccessful.

The absence of this critical information prevents the creation of the requested data tables, experimental protocols, and signaling pathway diagrams. It is possible that this compound is an internal designation for a compound that has not yet been publicly disclosed, or that research on this molecule is at a very early, unpublished stage.

Without primary data on this compound, any discussion of its potential as a positive allosteric modulator would be purely speculative. A thorough understanding of a compound's pharmacology is essential for its development as a therapeutic agent. This includes detailed knowledge of its on-target and off-target effects, its potency and efficacy, and its impact on cellular and physiological processes.

Researchers interested in this compound are encouraged to monitor scientific literature and patent databases for any future disclosures related to this compound. Should information become available, a comprehensive technical guide could then be developed to support its scientific exploration and potential therapeutic application.

A Technical Guide to Determining A1 Adenosine Receptor Selectivity

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and methods used to determine the selectivity of a compound for the A1 adenosine (B11128) receptor (A1AR). As the compound LUF5981 is not prominently documented in publicly available scientific literature, this document will use the well-characterized and highly selective A1AR antagonist, 8-Cyclopentyl-1,3-dipropylxanthine (DPCPX), as a representative example to illustrate the experimental workflows and data interpretation central to selectivity profiling.

Introduction to Adenosine Receptors and Selectivity

Adenosine is a ubiquitous nucleoside that modulates a wide array of physiological processes by activating four subtypes of G protein-coupled receptors (GPCRs): A1, A2A, A2B, and A3.[1] These receptors are distributed throughout the body and are involved in cardiovascular, neurological, inflammatory, and immunological functions.[2] The development of subtype-selective ligands is a critical objective in drug discovery to achieve targeted therapeutic effects while minimizing off-target side effects.

A1 Adenosine Receptor (A1AR): Primarily coupled to inhibitory G proteins (Gαi/o), activation of A1AR leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[2][3] A1ARs also modulate ion channels, such as activating potassium channels and inhibiting calcium channels.[4]

Selectivity in this context refers to the ability of a compound to bind with significantly higher affinity to a specific receptor subtype over others. It is a critical parameter in drug development, as it dictates the compound's specificity of action and potential for therapeutic efficacy and safety.

Quantitative Assessment of Selectivity: A Case Study of DPCPX

The selectivity of a compound is quantitatively expressed by comparing its binding affinity (typically the inhibition constant, Ki) across the different adenosine receptor subtypes. A higher selectivity ratio (Ki at off-target receptor / Ki at target receptor) indicates a more selective compound.

The following table summarizes the binding affinity of the selective A1AR antagonist DPCPX for the four human adenosine receptor subtypes.

| Receptor Subtype | Binding Affinity (Ki) in nM | Selectivity Ratio (Ki [Subtype] / Ki [A1AR]) |

| A1AR | 3.9 | 1 |

| A2AAR | 130 | 33.3 |

| A2BAR | 50 | 12.8 |

| A3AR | 4000 | 1025.6 |

Data presented are representative values from published literature. Actual values may vary depending on experimental conditions.

As the data illustrates, DPCPX demonstrates a high degree of selectivity for the A1AR, with significantly lower affinity for the A2A, A2B, and particularly the A3 receptor subtypes.

Experimental Protocols for Determining Selectivity

The determination of a compound's selectivity profile relies on robust and well-defined experimental assays. The two primary types of assays are radioligand binding assays, which measure the direct interaction of a compound with the receptor, and functional assays, which assess the compound's effect on receptor-mediated signaling pathways.

Radioligand Binding Assays

Radioligand binding assays are a direct measure of the affinity of a compound for a receptor. These assays typically involve the use of a radiolabeled ligand that is known to bind to the receptor of interest with high affinity and specificity. The test compound's ability to displace the radiolabeled ligand is measured, and from this, its inhibition constant (Ki) can be determined.

Objective: To determine the binding affinity (Ki) of a test compound for each of the four adenosine receptor subtypes.

Materials:

-

Cell membranes prepared from cell lines stably expressing a single human adenosine receptor subtype (A1, A2A, A2B, or A3).

-

Radioligands specific for each receptor subtype (e.g., [³H]-DPCPX for A1AR, [³H]-ZM241385 for A2AAR, etc.).[5]

-

Test compound at various concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).[6]

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Cell membranes expressing the receptor of interest are isolated and prepared. Protein concentration is determined using a standard method like the BCA assay.[7]

-

Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the appropriate radioligand, and varying concentrations of the test compound.[7]

-

Incubation: Incubate the mixture at a specific temperature (e.g., 25°C) for a set period (e.g., 60-90 minutes) to allow binding to reach equilibrium.[6][8]

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioactivity.[7]

-

Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Functional Assays: cAMP Accumulation Assay

Functional assays measure the effect of a compound on the downstream signaling pathway of a receptor. For A1AR, which is Gαi-coupled, activation leads to an inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels. Therefore, a common functional assay for A1AR antagonists is to measure their ability to reverse the agonist-induced inhibition of cAMP production.

Objective: To determine the functional potency of a test compound as an antagonist at the A1AR.

Materials:

-

Intact cells expressing the human A1AR.

-

An A1AR agonist (e.g., N6-Cyclopentyladenosine, CPA).

-

A phosphodiesterase inhibitor (to prevent cAMP degradation).

-

Forskolin or another adenylyl cyclase activator.

-

cAMP detection kit (e.g., LANCE cAMP kit, GloSensor cAMP assay).[9][10]

-

Test compound at various concentrations.

Procedure:

-

Cell Culture: Plate cells expressing the A1AR in a suitable multi-well plate and culture overnight.

-

Pre-treatment: Pre-incubate the cells with the test compound at various concentrations for a defined period.

-

Stimulation: Add an A1AR agonist (e.g., CPA) in the presence of a phosphodiesterase inhibitor and an adenylyl cyclase activator like forskolin. The agonist will inhibit the forskolin-stimulated cAMP production.

-

Lysis and Detection: After a specific incubation time, lyse the cells and measure the intracellular cAMP levels using a suitable detection kit according to the manufacturer's instructions.

-

Data Analysis: The ability of the antagonist to reverse the agonist-induced inhibition of cAMP production is quantified. The data are plotted as the percentage of inhibition of the agonist response versus the antagonist concentration to determine the IC50 value of the antagonist.

Visualizing Key Pathways and Workflows

Diagrams are essential tools for understanding complex biological pathways and experimental procedures. The following diagrams were generated using the DOT language to illustrate the A1AR signaling pathway and a typical experimental workflow for determining antagonist selectivity.

Conclusion

Determining the selectivity of a compound for the A1 adenosine receptor is a multi-faceted process that requires a combination of in vitro binding and functional assays. By systematically evaluating a compound's affinity and potency across all four adenosine receptor subtypes, researchers can build a comprehensive selectivity profile. This information is paramount for the rational design and development of novel therapeutics that target the A1AR for a range of pathological conditions. The methodologies and principles outlined in this guide, exemplified by the selective antagonist DPCPX, provide a robust framework for these critical investigations.

References

- 1. Adenosine receptor - Wikipedia [en.wikipedia.org]

- 2. Adenosine - Wikipedia [en.wikipedia.org]

- 3. Adenosine Receptors: Expression, Function and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Coupling of the human A1 adenosine receptor to different heterotrimeric G proteins: evidence for agonist-specific G protein activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacological characterization of DPTN and other selective A3 adenosine receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 6. d-nb.info [d-nb.info]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. Identification and characterization of adenosine A1 receptor-cAMP system in human glomeruli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. resources.revvity.com [resources.revvity.com]

- 10. biorxiv.org [biorxiv.org]

LUF5981 and Adenosine Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adenosine (B11128) is a critical signaling nucleoside that modulates a wide array of physiological and pathophysiological processes by activating four G protein-coupled receptors (GPCRs): A1, A2A, A2B, and A3. The adenosine A2A receptor, in particular, has emerged as a significant therapeutic target for a variety of disorders, including Parkinson's disease, cancer, and inflammatory conditions. This technical guide provides a comprehensive overview of the adenosine signaling pathways with a focus on the methodologies used to characterize A2A receptor antagonists. While specific quantitative data for the research compound LUF5981 is not publicly available, this document will serve as a detailed framework for the experimental evaluation of such a compound. It includes in-depth descriptions of key experimental protocols, data presentation formats, and visual representations of the underlying biological and experimental processes.

Introduction to Adenosine Signaling

Extracellular adenosine is a key signaling molecule that regulates cellular and tissue functions, especially under conditions of stress such as hypoxia and inflammation.[1] Its effects are mediated through four distinct G protein-coupled receptor subtypes: A1, A2A, A2B, and A3.[2] These receptors are coupled to different G proteins, leading to divergent downstream signaling cascades.

-

A1 and A3 Receptors: Typically couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels, and modulation of ion channels.

-

A2A and A2B Receptors: Primarily couple to Gs proteins, stimulating adenylyl cyclase activity and increasing intracellular cAMP levels. The A2B receptor can also couple to Gq proteins, activating the phospholipase C pathway.

The A2A receptor is highly expressed in the basal ganglia, immune cells, and blood vessels, making it a prime target for therapeutic intervention in neurological and immunological disorders.[2] Antagonists of the A2A receptor, such as the approved drug istradefylline, have shown efficacy in the treatment of Parkinson's disease.[2]

Characterization of A2A Receptor Antagonists

The pharmacological profile of a novel A2A receptor antagonist like this compound is determined through a series of in vitro experiments designed to assess its binding affinity, selectivity, and functional activity.

Data Presentation: Quantitative Analysis

A thorough characterization of an A2A receptor antagonist involves the determination of several key quantitative parameters. These are typically presented in a tabular format for clear comparison.

| Parameter | Description | Typical Value for Potent Antagonist |

| Ki (nM) for hA2A | Inhibitory constant at the human A2A receptor, a measure of binding affinity. | < 10 nM |

| Ki (nM) for hA1 | Inhibitory constant at the human A1 receptor, to assess selectivity. | > 100 nM |

| Ki (nM) for hA2B | Inhibitory constant at the human A2B receptor, to assess selectivity. | > 100 nM |

| Ki (nM) for hA3 | Inhibitory constant at the human A3 receptor, to assess selectivity. | > 1000 nM |

| Selectivity (fold) | Ratio of Ki values (e.g., Ki hA1 / Ki hA2A) to determine preference for the target receptor. | > 100-fold vs. other subtypes |

| IC50 (nM) cAMP Assay | Concentration of the antagonist that inhibits 50% of the agonist-induced cAMP production. | < 50 nM |

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize A2A receptor antagonists.

Radioligand Binding Assay

This assay directly measures the affinity of a compound for a specific receptor by competing with a radiolabeled ligand.

Objective: To determine the binding affinity (Ki) of this compound for human adenosine receptors (A1, A2A, A2B, and A3).

Materials:

-

Cell membranes expressing the human adenosine receptor subtypes.

-

Radioligand (e.g., [3H]ZM241385 for A2A).

-

Test compound (this compound).

-

Non-specific binding control (e.g., a high concentration of a known antagonist).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation fluid and counter.

Procedure:

-

Membrane Preparation: Cell membranes expressing the receptor of interest are prepared by homogenization and centrifugation. Protein concentration is determined using a standard assay (e.g., Bradford or BCA).

-

Assay Setup: In a 96-well plate, combine the cell membranes, radioligand at a concentration near its Kd, and varying concentrations of the test compound (this compound).

-

Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time (e.g., 60-90 minutes) to reach binding equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value, which is then converted to the Ki value using the Cheng-Prusoff equation.

Functional Assay: cAMP Measurement

This assay determines the functional effect of a compound on receptor signaling, specifically its ability to antagonize the agonist-induced production of cAMP.

Objective: To determine the functional potency (IC50) of this compound in blocking A2A receptor-mediated cAMP production.

Materials:

-

Cells expressing the human A2A receptor (e.g., CHO or HEK293 cells).

-

A2A receptor agonist (e.g., NECA).

-

Test compound (this compound).

-

cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

-

Cell culture medium and reagents.

-

Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

Procedure:

-

Cell Culture: Culture the cells expressing the A2A receptor to an appropriate confluency.

-

Cell Plating: Seed the cells into a 96-well or 384-well plate and allow them to adhere overnight.

-

Compound Addition: Pre-incubate the cells with varying concentrations of the antagonist (this compound) for a defined period.

-

Agonist Stimulation: Add a fixed concentration of the A2A receptor agonist (typically the EC80 concentration to ensure a robust signal) to stimulate cAMP production.

-

Incubation: Incubate for a specific time (e.g., 30 minutes) at 37°C.

-

Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit according to the manufacturer's instructions.

-

Data Analysis: Plot the cAMP levels against the concentration of the antagonist and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations of Signaling Pathways and Workflows

Adenosine A2A Receptor Signaling Pathway

Caption: Adenosine A2A receptor signaling cascade.

Experimental Workflow for Radioligand Binding Assay

Caption: Workflow for a competitive radioligand binding assay.

Experimental Workflow for cAMP Functional Assay

Caption: Workflow for a cAMP functional antagonism assay.

Conclusion

The characterization of a novel A2A receptor antagonist such as this compound is a systematic process that relies on well-established in vitro pharmacological assays. By determining the binding affinity, selectivity, and functional potency, researchers can build a comprehensive profile of the compound's activity. The detailed protocols and workflows provided in this guide offer a robust framework for the evaluation of such molecules, facilitating their development as potential therapeutics for a range of human diseases. While specific data for this compound remains elusive in the public domain, the methodologies described herein represent the gold standard for the characterization of any new ligand targeting the adenosine A2A receptor.

References

Methodological & Application

No Publicly Available Experimental Protocols Found for LUF5981 in Cell Culture

Despite a comprehensive search for experimental protocols and application notes related to the compound LUF5981 for cell culture, no specific information was found in the public domain.

Searches for "this compound experimental protocol cell culture," "this compound mechanism of action," "this compound signaling pathway," and "this compound cell-based assays" did not yield any relevant results detailing experimental procedures or established mechanisms for this specific compound. This suggests that this compound may be an internal or developmental compound not yet described in published scientific literature or publicly available application notes.

Without information on the compound's biological target, mechanism of action, and the cell types it has been tested on, it is not possible to provide the detailed application notes, experimental protocols, data tables, and signaling pathway diagrams as requested.

For researchers, scientists, and drug development professionals interested in utilizing a novel compound like this compound, the initial steps would typically involve:

-

Target Identification and Validation: Determining the molecular target(s) of the compound.

-

In Vitro Assays: Developing and performing biochemical and cell-based assays to determine the compound's potency, selectivity, and mechanism of action.

-

Cellular Phenotypic Assays: Evaluating the effect of the compound on cellular processes such as proliferation, viability, apoptosis, and signaling pathways in relevant cell lines.

The creation of detailed experimental protocols would be contingent on the outcomes of these foundational research activities. Should information on this compound become publicly available, the generation of the requested detailed documentation would be feasible.

Application Notes and Protocols for LUF5981 In Vivo Administration in Mice

Subject: Guidelines for the in vivo administration of the adenosine (B11128) receptor antagonist, LUF5981, in murine models.

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: There is currently no publicly available data on the in vivo administration of this compound in mice. The following application notes and protocols are provided as a general framework based on standard practices for preclinical compound testing in murine models. All experimental details, including dosages, administration routes, and outcome measures, will need to be determined empirically through dose-finding, pharmacokinetic, and pharmacodynamic studies.

Introduction to this compound

This compound is a synthetic organic compound identified as a potent and selective antagonist of adenosine receptors. It belongs to the 1-deazapurine class of molecules. Pharmacological profiling has demonstrated that this compound exhibits high affinity for the human adenosine A1 receptor, with a reported pKi of 9.1.[1][2] It also shows activity as an antagonist at A2A, A2B, and A3 adenosine receptors, making it a valuable tool for investigating the physiological and pathological roles of these receptors.[3][4][5]

Chemical Name: 2-cyclohexyl-5,7-di(phenyl)-1H-imidazo[4,5-b]pyridine Synonyms: LUF 5981, LUF-5981

Mechanism of Action and Signaling Pathway

This compound functions by competitively blocking the binding of endogenous adenosine to its G protein-coupled receptors (GPCRs). Adenosine receptors are critical regulators of numerous physiological processes. The antagonism of these receptors by this compound can modulate downstream signaling cascades. For instance, A1 and A3 receptors typically couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. Conversely, A2A and A2B receptors usually couple to Gs proteins, activating adenylyl cyclase and increasing cAMP levels. By blocking these receptors, this compound can prevent these downstream effects.

Below is a generalized diagram illustrating the signaling pathway affected by this compound.

Caption: this compound acts as an antagonist at adenosine receptors, blocking adenosine binding and subsequent G protein-mediated signaling.

Hypothetical Experimental Protocols for In Vivo Administration in Mice

The following protocols are templates and must be adapted based on empirical data obtained from preliminary studies.

The solubility of this compound will dictate the appropriate vehicle for administration. A systematic solubility screen should be performed. Common vehicles for in vivo administration include:

-

Saline (0.9% NaCl)

-

Phosphate-Buffered Saline (PBS)

-

5% Dextrose in water (D5W)

-

A mixture of DMSO, Cremophor EL, and saline (or PBS) for poorly soluble compounds.

-

Polyethylene glycol (PEG) formulations.

Protocol for Vehicle Screening (Small Scale):

-

Weigh a small amount of this compound (e.g., 1 mg) into several microcentrifuge tubes.

-

Add a known volume of each test vehicle to achieve a target concentration.

-

Vortex and/or sonicate the tubes to facilitate dissolution.

-

Visually inspect for precipitation.

-

If soluble, assess stability at room temperature and 4°C for the intended duration of the experiment.

A pilot PK study is essential to determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound. This will inform the optimal dosing regimen.

Experimental Workflow for a Pilot PK Study:

References

- 1. Animal models of fibrotic lung disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Animal Models Utilized in HTLV-1 Research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vitro and in vivo studies with purified recombinant human interleukin 5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Animal models of lupus and lupus nephritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Animal Models — Center for Predictive Medicine [louisville.edu]

LUF5981 dosage and concentration for studies

Despite a comprehensive search of publicly available scientific literature and pharmacological databases, no specific information regarding the dosage, concentration, or experimental use of LUF5981 could be found.

This lack of information prevents the creation of the requested detailed Application Notes and Protocols. Resources such as the IUPHAR/BPS Guide to Pharmacology list the compound this compound, but do not provide any associated experimental data, including in vitro concentrations or in vivo dosages used in research studies.

Searches for the mechanism of action, biological target, and any associated signaling pathways for this compound were also unsuccessful. It is possible that this compound is an internal compound designation not yet disclosed in published research, a very recently developed compound, or that the identifier may be inaccurate.

Without access to primary research data, it is not possible to provide the requested quantitative data tables, detailed experimental protocols, or visualizations of its biological activity. We recommend consulting internal documentation or contacting the source of the compound identifier for more information.

Application Notes and Protocols for the Characterization of LUF5981 Solubility and Solution Preparation

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the generation of this document, "LUF5981" is not a compound with publicly available solubility data. The following protocols are general best-practice guidelines for the characterization of a novel small molecule compound and should be adapted based on the specific physicochemical properties of this compound.

Introduction

The solubility of a compound is a critical parameter that influences its biological activity in both in vitro and in vivo models.[1] Poor solubility can lead to inaccurate assay results and hinder the development of effective therapeutics.[2][3] This document provides a comprehensive guide to determining the solubility of the novel compound this compound and preparing stable stock solutions for experimental use.

Recommended Solvents and Starting Concentrations

For novel compounds, initial solubility screening should be performed in a range of common solvents. Dimethyl sulfoxide (B87167) (DMSO) is a widely used solvent for creating high-concentration stock solutions due to its ability to dissolve a broad range of both polar and nonpolar compounds.[4] However, the concentration of DMSO in the final assay medium must be carefully controlled, as it can have effects on cell growth and viability.[4][5]

Table 1: Common Solvents for Initial Solubility Screening of this compound

| Solvent | Common Starting Concentration for Stock | Notes |

| DMSO | 10-100 mM | The most common initial choice for novel compounds.[4] Miscible with water and cell culture media.[4] Keep the final concentration in assays typically below 0.5% to avoid solvent-induced artifacts.[5] |

| Ethanol (EtOH) | 10-50 mM | A common solvent for compounds with moderate polarity.[6] Can have biological effects, so careful vehicle controls are necessary. |

| Methanol (MeOH) | 10-50 mM | Similar to ethanol, used for compounds with moderate polarity.[6] Can be toxic to cells, so use with caution. |

| Acetone | 10-50 mM | Useful for certain nonpolar compounds.[6] It is volatile and may have higher toxicity in cell-based assays. |

| Polyethylene Glycol (PEG-400) | 1-10% (w/v) in aqueous buffer | A co-solvent often used for in vivo formulations to improve solubility and absorption.[7] |

| Phosphate-Buffered Saline (PBS) | Test up to 1 mM | The primary aqueous buffer for determining physiological solubility.[1] Solubility in PBS is a key indicator of a compound's potential for biological activity in aqueous environments. |

Experimental Protocols

Protocol for Preparation of a Concentrated Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. The concentration should be adjusted based on preliminary solubility tests.

Materials:

-

This compound powder

-

Anhydrous DMSO

-

Vortex mixer

-

Calibrated analytical balance

-

Sterile microcentrifuge tubes or amber glass vials

Procedure:

-

Determine the molecular weight (MW) of this compound.

-

Weigh out a precise amount of this compound powder (e.g., 1-5 mg) into a sterile tube.

-

Calculate the volume of DMSO required to achieve the desired concentration (e.g., 10 mM) using the formula: Volume (L) = Mass (g) / (MW ( g/mol ) * Concentration (mol/L))

-

Add the calculated volume of DMSO to the tube containing the this compound powder.

-

Vortex the solution vigorously for 1-2 minutes. Gentle warming in a water bath (37°C) may be used to aid dissolution, but monitor for compound degradation.

-

Visually inspect the solution for any undissolved particulate matter. If the compound is fully dissolved, this is your stock solution.

-

Label the vial clearly with the compound name, concentration, solvent, and date of preparation.[8]

-

Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol for Determining Thermodynamic Solubility in Aqueous Buffer

This protocol uses the shake-flask method, a gold standard for determining equilibrium solubility.[9]

Materials:

-

This compound powder

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Thermomixer or shaking incubator

-

Centrifuge

-

HPLC-UV or other suitable quantitative analytical method

-

Syringe filters (0.22 µm)

Procedure:

-

Add an excess amount of this compound powder to a known volume of PBS (e.g., 1 mg/mL).

-

Incubate the suspension at a constant temperature (e.g., 25°C or 37°C) with constant agitation for 24-48 hours to ensure equilibrium is reached.

-

After incubation, centrifuge the suspension at high speed (e.g., 14,000 x g) for 20 minutes to pellet the undissolved solid.

-

Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining microcrystals.

-

Quantify the concentration of this compound in the filtered supernatant using a validated analytical method like HPLC-UV.

-

The resulting concentration is the thermodynamic solubility of this compound in PBS at the tested temperature.

Table 2: Data Template for this compound Solubility Determination

| Solvent/Buffer | Temperature (°C) | Measured Concentration | Units (e.g., µg/mL, µM) | Method |

| PBS, pH 7.4 | 25 | HPLC-UV | ||

| PBS, pH 7.4 | 37 | HPLC-UV | ||

| DMEM + 10% FBS | 37 | HPLC-UV | ||

| Enter other buffers |

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for preparing and testing a novel compound like this compound.

References

- 1. lifechemicals.com [lifechemicals.com]

- 2. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ascendiacdmo.com [ascendiacdmo.com]

- 4. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 5. researchprofiles.ku.dk [researchprofiles.ku.dk]

- 6. Effect of various concentrations of common organic solvents on the growth and proliferation ability of Candida glabrata and their permissible limits for addition in drug susceptibility testing - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Evaluation of 14 Organic Solvents and Carriers for Screening Applications in Zebrafish Embryos and Larvae - PMC [pmc.ncbi.nlm.nih.gov]

- 8. phytotechlab.com [phytotechlab.com]

- 9. A novel method for determining the solubility of small molecules in aqueous media and polymer solvent systems using solution calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Electrophysiological Characterization of LUF5981, a Novel Gq-Coupled Receptor Modulator

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol and application notes for the electrophysiological characterization of the hypothetical compound LUF5981, a putative positive allosteric modulator of a Gq-coupled G-protein coupled receptor (GPCR).

Introduction

This compound is a novel small molecule currently under investigation for its potential therapeutic effects. Preliminary data suggests that this compound acts as a positive allosteric modulator (PAM) of a Gq-coupled GPCR. The activation of Gq-coupled receptors typically leads to the activation of phospholipase C (PLC), subsequent production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), and a rise in intracellular calcium levels. This increase in intracellular calcium can, in turn, modulate the activity of various ion channels. This application note outlines a whole-cell patch-clamp electrophysiology protocol to quantify the effects of this compound on a downstream, calcium-activated potassium channel.

Hypothetical Signaling Pathway of this compound

The proposed mechanism of action for this compound involves the potentiation of a Gq-coupled GPCR, leading to a cascade of intracellular events culminating in the modulation of ion channel activity.

Caption: Hypothetical signaling pathway for this compound.

Electrophysiology Recording Protocol: Whole-Cell Patch-Clamp

This protocol describes the measurement of potassium currents in response to this compound application in cultured cells expressing the target Gq-coupled GPCR.

3.1. Cell Culture and Preparation

-

Culture HEK293 cells stably expressing the target Gq-coupled GPCR and a calcium-activated potassium channel (e.g., KCa2.2).

-

Plate cells onto 12 mm glass coverslips in a 24-well plate 24-48 hours before the experiment.

-

On the day of the experiment, transfer a coverslip to the recording chamber on the microscope stage.

-

Continuously perfuse the recording chamber with extracellular solution.

3.2. Solutions

-

Extracellular Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

-

Intracellular Solution (in mM): 130 K-Gluconate, 10 KCl, 1 MgCl2, 10 HEPES, 0.2 EGTA, 2 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with KOH.

3.3. Recording Setup

-

Microscope: Inverted microscope with DIC optics.

-